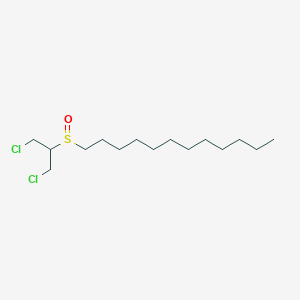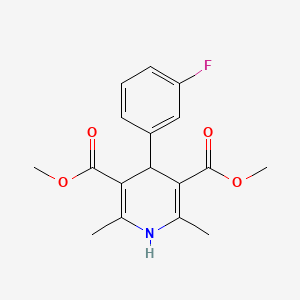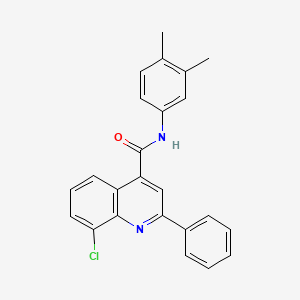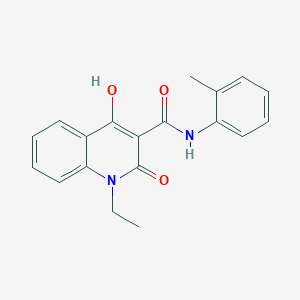![molecular formula C26H25FN4O5S3 B11523518 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide](/img/structure/B11523518.png)
4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a fluorophenyl group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with a suitable thiazole precursor under controlled conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE
- 4-{[(2Z)-2-[(4-METHOXYPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C26H25FN4O5S3 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)imino-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-3-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C26H25FN4O5S3/c27-21-5-7-22(8-6-21)29-26-31(17-19-1-9-23(10-2-19)38(28,32)33)25(18-37-26)20-3-11-24(12-4-20)39(34,35)30-13-15-36-16-14-30/h1-12,18H,13-17H2,(H2,28,32,33) |
InChI Key |
LKLFUTGCPIZDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11523447.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11523453.png)


![(9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione](/img/structure/B11523483.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide](/img/structure/B11523490.png)
![2-methoxy-1-methyl-3-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B11523505.png)
![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11523511.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11523532.png)

![2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11523541.png)
![10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B11523544.png)
